Neuropeptide S (rat)

Descripción

Brainstem Localization and Projection Pathways

NPS-producing neurons in rats are concentrated in three brainstem regions:

- Pericoerulear area (84% of total NPS neurons) near the locus coeruleus (LC)

- Kölliker-Fuse nucleus (lateral parabrachial complex)

- Principal sensory trigeminal nucleus

These glutamatergic neurons project to:

- Amygdala (basolateral and medial nuclei)

- Hypothalamic paraventricular nucleus (PVN)

- Thalamic midline nuclei

- Ventral tegmental area (VTA)

Table 1: NPS Neuron Populations in Rat Brainstem

| Region | Cell Count | Neurotransmitter Profile | Projection Targets |

|---|---|---|---|

| Pericoerulear area | ~18,700 | Glutamate+/CRF+ | Amygdala, PVN, VTA |

| Kölliker-Fuse nucleus | ~2,500 | Glutamate+/Galanin+ | Thalamus, Prefrontal cortex |

| Trigeminal nucleus | ~1,100 | Glutamate+ | Somatosensory cortex |

Receptor Expression in Limbic and Cortical Regions

NPSR1 exhibits differential expression across emotional processing networks:

High-density regions:

- Medial amygdala (MeA): 12,300 receptors/mm³

- Paraventricular thalamus: 9,800 receptors/mm³

- Dorsal raphe nucleus: 7,400 receptors/mm³

Moderate expression:

- Basolateral amygdala (BLA): 4,200 receptors/mm³

- Prefrontal cortex: 3,800 receptors/mm³

- Ventral hippocampus: 2,900 receptors/mm³

Receptor distribution suggests three functional circuits:

Propiedades

IUPAC Name |

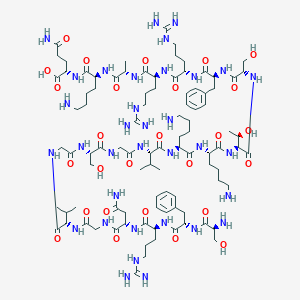

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPBYGCOBLSFSK-HDNLQJMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H160N34O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Fmoc/tBu Strategy for Peptide Chain Assembly

The synthesis of Neuropeptide S (rat) predominantly employs the Fmoc/tBu strategy , a widely adopted method for SPPS due to its compatibility with acid-labile side-chain protecting groups. The protocol involves sequential coupling of Fmoc-protected amino acids to a polyethylene glycol (PEG)-modified polystyrene resin. Key steps include:

-

Resin Swelling : The resin is pre-swollen in dimethylformamide (DMF) for 30 minutes to enhance accessibility of reactive sites.

-

Fmoc Deprotection : Removal of the Fmoc group is achieved using 20% piperidine in DMF, followed by thorough washing to eliminate byproducts.

-

Amino Acid Activation : Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used with N,N-diisopropylethylamine (DIPEA) to activate carboxyl groups.

A critical challenge in synthesizing Neuropeptide S is the presence of aggregation-prone regions, particularly the hydrophobic C-terminal segment (TSFQRAKS ). To mitigate this, pseudo-proline dipeptides and elevated temperatures (40–50°C) are employed during coupling steps to reduce secondary structure formation.

Table 1: Coupling Efficiency for Selected Amino Acids in Neuropeptide S (Rat) Synthesis

| Amino Acid | Position | Coupling Time (min) | Yield (%) |

|---|---|---|---|

| Serine | 1 | 60 | 98 |

| Arginine | 3 | 90 | 95 |

| Valine | 5 | 45 | 99 |

| Lysine | 10 | 120 | 92 |

Structural Modifications and Analogue Synthesis

Chirality-Dependent Activity at Position 5

Substitution of the native L-valine at position 5 with D-amino acids has yielded critical insights into structure-activity relationships. As demonstrated in calcium mobilization assays using HEK293 cells expressing mouse NPSR:

-

L-amino acids (e.g., L-Val, L-Leu) retain agonist activity, with [L-Val⁵]NPS showing pEC₅₀ = 7.18 and 231% efficacy relative to native NPS.

-

D-amino acids (e.g., D-Val, D-Met) convert the peptide into pure antagonists, with [D-Val⁵]NPS exhibiting pKᴮ = 7.56 and complete blockade of NPS-induced locomotor activity in mice at 10 nmol doses.

Table 2: Pharmacological Properties of Position 5 Substituted NPS Analogues

| Compound | Agonist pEC₅₀ | Antagonist pKᴮ | Efficacy (% vs NPS) |

|---|---|---|---|

| [L-Val⁵]NPS | 7.18 | ND | 231 |

| [D-Val⁵]NPS | Inactive | 7.56 | Antagonist |

| [D-Met⁵]NPS | Inactive | 7.09 | Antagonist |

Purification and Characterization

Cleavage and Side-Chain Deprotection

Following chain assembly, the peptide-resin is treated with a cleavage cocktail containing:

The reaction proceeds for 3 hours at room temperature, effectively removing protecting groups while minimizing side reactions such as aspartimide formation. Post-cleavage, the peptide is precipitated in cold diethyl ether and lyophilized.

High-Performance Liquid Chromatography (HPLC)

Purification is achieved via reverse-phase HPLC using a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile. Neuropeptide S (rat) elutes at ~22% acetonitrile , with typical purity >95% as verified by analytical HPLC.

Table 3: HPLC Parameters for Neuropeptide S (Rat) Purification

| Parameter | Value |

|---|---|

| Column | C18 (5 μm) |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

| Retention Time | 18.2 min |

| Purity | 96.5% |

Formulation for Research Use

Stock Solution Preparation

Neuropeptide S (rat) exhibits limited aqueous solubility (1 mg/mL in pure water). For in vitro assays, a DMSO master stock (10 mM) is prepared and diluted in assay buffer to final DMSO concentrations ≤0.1%.

Table 4: Standard Dilution Protocol for 10 mM Stock

| Final Concentration (μM) | Volume Stock (μL) | Volume Buffer (μL) |

|---|---|---|

| 10 | 1 | 999 |

| 1 | 0.1 | 999.9 |

| 0.1 | 0.01 | 999.99 |

In Vivo Formulation for Rodent Studies

For intracerebroventricular (i.c.v.) administration in rats, Neuropeptide S is dissolved in artificial cerebrospinal fluid (aCSF) containing:

This formulation maintains peptide stability for ≥24 hours at 4°C and prevents adsorption to infusion tubing.

Quality Control and Stability Assessment

Análisis De Reacciones Químicas

Types of Reactions

Neuropeptide S undergoes various chemical reactions, including:

Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents

Major Products

The major products of these reactions include oxidized, reduced, and substituted forms of Neuropeptide S, each with distinct biological activities .

Aplicaciones Científicas De Investigación

Anxiolytic Effects

NPS has been shown to exert strong anxiolytic effects in both rodent models and potential human applications. Research indicates that NPS can facilitate fear extinction and reduce anxiety responses in stressful situations:

- Intranasal Administration : Studies have demonstrated that intranasal application of NPS significantly reduces anxiety levels in rats. For instance, a study confirmed that nasal NPS administration (40 nmol) produced anxiolytic effects comparable to intracerebroventricular (icv) administration . This non-invasive method could be particularly beneficial for future therapeutic applications in humans.

- Mechanism of Action : NPS operates through its receptor (NPSR), which is widely distributed in brain regions associated with anxiety, such as the amygdala. Activation of NPSR leads to alterations in synaptic transmission and plasticity, ultimately influencing anxiety-related behaviors .

Modulation of Arousal and Wakefulness

NPS plays a crucial role in regulating arousal and wakefulness :

- Increased Locomotor Activity : Central administration of NPS has been shown to enhance locomotor activity and promote wakefulness while simultaneously reducing slow-wave sleep and REM sleep in rats . This suggests a potential application for NPS in treating sleep disorders or conditions characterized by excessive daytime sleepiness.

- Behavioral Studies : In behavioral tests, NPS-treated animals exhibited increased exploration and reduced defensive behaviors, indicating a heightened state of arousal .

Memory Enhancement

NPS has demonstrated potential for enhancing memory consolidation :

- Object Recognition Tasks : Research has indicated that icv administration of NPS facilitates object memory consolidation in rats, particularly after a delay period . This effect appears to be context-dependent, suggesting that NPS may enhance memory retention under specific conditions.

- Social vs. Non-Social Memory : Interestingly, while NPS enhances non-social memory tasks, it does not significantly affect social memory or social preference behaviors, indicating a nuanced role for NPS in cognitive functions .

Pain Modulation

Recent studies have highlighted the role of NPS in modulating pain-related behaviors:

- Antinociceptive Effects : NPS has been linked to antinociceptive effects through its action on specific inhibitory circuits within the amygdala. Intracerebroventricular administration of NPS has shown promise in alleviating pain-related affective behaviors . This positions NPS as a potential candidate for developing new analgesic therapies.

- Mechanistic Insights : The activation of NPSR in pain-processing regions suggests that targeting this pathway could lead to innovative approaches for managing chronic pain conditions .

Case Studies and Experimental Findings

| Study | Method | Findings |

|---|---|---|

| Leonard et al., 2008 | ICV Injection | Demonstrated anxiolytic effects; facilitated fear extinction. |

| Xu et al., 2004 | Behavioral Tests | Increased locomotor activity; reduced REM sleep. |

| Ruzza et al., 2012 | Nasal Application | Confirmed anxiolytic effects comparable to ICV administration. |

| Li et al., 2009 | Pain Assessment | Showed antinociceptive properties via central administration. |

Mecanismo De Acción

Neuropeptide S exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the mobilization of intracellular calcium and the formation of cyclic AMP. These pathways lead to increased neuronal excitability and modulation of neurotransmitter release, ultimately affecting arousal and anxiety levels .

Comparación Con Compuestos Similares

Structural Comparison

| Neuropeptide | Species | Amino Acid Length | Molecular Weight (Da) | Key Structural Features |

|---|---|---|---|---|

| Neuropeptide S | Rat | 20 | 2270.59 | N-terminal serine; disulfide bond |

| Neuropeptide Y (NPY) | Rat | 36 | 4272 | C-terminal amidation; PP-fold motif |

| Substance P | Rat | 11 | 1347.63 | N-terminal Arg-Pro-Lys-Pro sequence |

| RFRP-1 (81-92) | Rat | 12 | ~1500* | C-terminal RFamide motif |

Key Insights :

Receptor Specificity and Signaling Pathways

| Neuropeptide | Primary Receptor | Signaling Pathway | Physiological Role |

|---|---|---|---|

| NPS | NPSR | cAMP ↑, Ca²⁺ mobilization | Anxiety reduction, arousal promotion |

| NPY | Y1, Y2, Y4 | cAMP ↓, Gi/o coupling | Appetite stimulation, stress response |

| Substance P | NK1 | IP3/DAG, MAPK | Pain transmission, inflammation |

| RFRP-1 | GPR147 | cAMP ↓, Gi/o coupling | Reproduction, stress modulation |

Key Insights :

Functional Differences in Disease Models

Anxiety and Stress :

Neurodegeneration :

Inflammation and Pain :

- Substance P is elevated in rheumatoid arthritis synovium, driving neurogenic inflammation .

Pharmacological Profiles

| Neuropeptide | Agonists | Antagonists | Clinical Potential |

|---|---|---|---|

| NPS | [NPS(1-20)] | SHA 68, ML154 | Anxiety disorders, insomnia |

| NPY | PYY3-36, [Leu³¹,Pro³⁴]NPY | BIBO3304, JNJ-5207787 | Obesity, PTSD |

| Substance P | [Sar⁹]SP sulfone | Aprepitant, Fosaprepitant | Chronic pain, migraines |

Key Insights :

- NPS antagonists like SHA 68 block arousal effects but require further testing for safety .

- NPY’s dual role in appetite and stress limits its drug development compared to NPS .

Research Challenges and Contradictions

- Experimental Variability : Rat NPS levels fluctuate under maternal separation (MS) paradigms, complicating comparisons with NPY and Substance P studies .

- Receptor Crosstalk : NPY Y1 and NPSR co-expression in the hypothalamus suggests overlapping modulation of stress pathways, requiring precise receptor-specific tools .

Actividad Biológica

Neuropeptide S (NPS) is a neuropeptide that plays a significant role in various biological activities, particularly in the modulation of arousal, anxiety, and locomotion. This article provides a comprehensive overview of the biological activity of NPS in rats, highlighting its effects on behavior, receptor interactions, and potential therapeutic implications.

Overview of Neuropeptide S

NPS was first identified as the endogenous ligand for the NPS receptor (NPSR), a G-protein-coupled receptor. It is primarily expressed in the brain and has been shown to influence several neurophysiological processes. The primary structure of rat NPS is SFRNGVGTGMKKTSFQRAKS, which is highly conserved across species .

1. Anxiolytic Effects

NPS has been demonstrated to exert significant anxiolytic effects in various animal models. In studies involving intracerebroventricular (i.c.v.) administration of NPS, it was observed that:

- Increased Time in Open Arms : In the elevated plus maze (EPM) test, NPS administration led to a significant increase in the time spent by rats in the open arms, indicating reduced anxiety levels .

- Stress-Induced Hyperthermia : NPS reduced stress-induced hyperthermia, further supporting its anxiolytic properties .

2. Effects on Locomotion and Wakefulness

NPS is associated with increased locomotor activity and wakefulness:

- Hyperlocomotion : Administering NPS resulted in increased locomotor activity in both naive and habituated mice, as well as those sedated with diazepam .

- Reduction in Sleep : NPS administration decreased both REM sleep and slow-wave sleep stages in rats, promoting wakefulness instead .

3. Anti-Aggressive Behavior

Recent studies have highlighted the anti-aggressive properties of NPS:

- Reduction in Aggression : In experiments with Wistar rats bred for high aggression, i.c.v. infusion of NPS significantly reduced aggressive behaviors during resident-intruder tests . This effect appears to be independent of its anxiolytic properties.

NPS exerts its biological effects primarily through its interaction with NPSR. Upon binding to this receptor, NPS activates intracellular signaling pathways that involve phospholipase C (PLC) and cyclic AMP (cAMP), leading to various physiological responses:

- Calcium Mobilization : NPS increases intracellular calcium concentrations, which are crucial for neuronal excitability and neurotransmitter release .

- Neuronal Activation : Studies indicate that NPSR is widely distributed in brain regions associated with anxiety and arousal, including the amygdala and hypothalamus .

Research Findings and Case Studies

Q & A

Q. How to interpret conflicting results on Neuropeptide S’s role in fear extinction?

- Methodological Answer : Contextual factors (e.g., shock intensity) and extinction protocol differences (e.g., massed vs. spaced trials) significantly impact outcomes. Use optogenetic NPS release paired with fear conditioning to temporally resolve its effects. Meta-regression analyses can identify moderators (e.g., sex differences) across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.